molecular formula C10H11N3O B12861252 1,2,3,3a,5,9b-hexahydro-4H-pyrrolo[3,4-c][1,7]naphthyridin-4-one

1,2,3,3a,5,9b-hexahydro-4H-pyrrolo[3,4-c][1,7]naphthyridin-4-one

Cat. No.: B12861252
M. Wt: 189.21 g/mol
InChI Key: QLKXDEVQAUDVLF-UHFFFAOYSA-N
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Description

1,2,3,3a,5,9b-hexahydro-4H-pyrrolo[3,4-c][1,7]naphthyridin-4-one is a complex organic compound with a unique structure that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,3a,5,9b-hexahydro-4H-pyrrolo[3,4-c][1,7]naphthyridin-4-one typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing cost-effective processes. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1,2,3,3a,5,9b-hexahydro-4H-pyrrolo[3,4-c][1,7]naphthyridin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Properties

Molecular Formula

C10H11N3O

Molecular Weight

189.21 g/mol

IUPAC Name

1,2,3,3a,5,9b-hexahydropyrrolo[3,4-c][1,7]naphthyridin-4-one

InChI

InChI=1S/C10H11N3O/c14-10-8-4-12-3-7(8)6-1-2-11-5-9(6)13-10/h1-2,5,7-8,12H,3-4H2,(H,13,14)

InChI Key

QLKXDEVQAUDVLF-UHFFFAOYSA-N

Canonical SMILES

C1C2C(CN1)C(=O)NC3=C2C=CN=C3

Origin of Product

United States

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